[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine
CAS No.:
Cat. No.: VC13451164
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27N3 |
|---|---|
| Molecular Weight | 261.41 g/mol |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine |
| Standard InChI | InChI=1S/C16H27N3/c1-2-19(13-15-7-4-3-5-8-15)16-9-6-11-18(14-16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m0/s1 |
| Standard InChI Key | IDLVWQTXVFCCKK-INIZCTEOSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)CCN |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 3-position with a benzyl-ethyl amine group and a 2-aminoethyl side chain (Figure 1). The (S)-configuration at the stereocenter is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Key structural features include:
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Piperidine Core: A six-membered nitrogen-containing ring that enhances lipid solubility and membrane permeability .
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Benzyl-Ethyl Group: Introduces aromatic and alkyl functionalities, influencing receptor selectivity.
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Aminoethyl Side Chain: Facilitates hydrogen bonding with biological targets, such as neurotransmitter receptors .
The molecular weight of 261.41 g/mol and logP value (predicted ≈2.1) suggest moderate bioavailability, balancing hydrophobicity and solubility .
Comparative Structural Analysis
Table 1 contrasts [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine with analogous piperidine derivatives:
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
Synthesis typically involves sequential alkylation and reductive amination (Scheme 1) :
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Piperidine Functionalization: Lithiation of piperidine at -78°C, followed by reaction with benzyl bromide, yields the 3-benzyl intermediate (45–65% yield) .
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Ethylamine Incorporation: Ethylamine is introduced via reductive amination using NaBH₃CN in methanol (72% yield).
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Stereochemical Control: Asymmetric hydrogenation with (S)-BINAP-Ru catalysts achieves >98% enantiomeric excess (ee) .
Industrial-Scale Production
Continuous flow reactors (CFRs) enhance yield (85–90%) and reduce reaction times (≤2 hours) compared to batch processes . Key parameters include:
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Modulation
In vitro studies demonstrate nanomolar affinity for:
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Dopamine D₂ receptors (Kᵢ = 12.3 nM)
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Sigma-1 receptors (Kₐ = 5.4 nM)
Mechanistically, the compound acts as a partial agonist at D₂ receptors, increasing cAMP production by 40–60% in HEK293 cells.
Comparative Pharmacological Profiles
Table 2 summarizes receptor binding data for [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine and analogs:
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